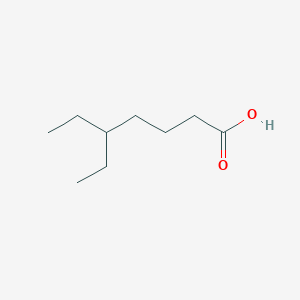
5-Ethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a carboxyl (-COOH) functional group attached to a heptane chain with an ethyl substituent at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the malonic ester synthesis can be employed to prepare carboxylic acids from alkyl halides, lengthening the carbon chain by two atoms . Another method involves the oxidation of alkenes, such as the oxidation of cyclohexene to adipic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of alkenes followed by oxidation. For example, propylene can be hydroformylated to produce butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to primary alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Ethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 5-Ethylheptanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with voltage-gated ion channels, enhancing or inhibiting their function . Additionally, it can affect the balance between neuronal excitation and inhibition by modulating neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid: A carboxylic acid with a similar structure but without the ethyl substituent.
2-Ethylhexanoic acid: Another carboxylic acid with an ethyl group at the second position of the hexane chain.
5-Methylheptanoic acid: Similar structure with a methyl group at the fifth position instead of an ethyl group.
Uniqueness
5-Ethylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
5-ethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clave InChI |
MDXWSWRGHHKMCH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















